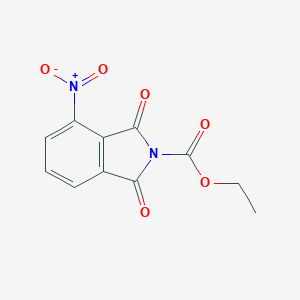
4-Nitro-N-carboethoxyphthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-Nitro-N-carboethoxyphthalimide is a useful research compound. Its molecular formula is C11H8N2O6 and its molecular weight is 264.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Nitro-N-carboethoxyphthalimide is a compound belonging to the phthalimide family, which has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Anti-inflammatory Effects
Research indicates that phthalimide derivatives, including this compound, exhibit significant anti-inflammatory properties. A study evaluated various phthalimide analogs for their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages. The findings revealed that compounds with specific substituents, such as hydroxyl groups at C-4 and C-6, enhanced anti-inflammatory activity by inhibiting inducible nitric oxide synthase (iNOS) expression and reducing pro-inflammatory cytokines like TNF-α and IL-1β .
Anticancer Activity
The antiproliferative effects of phthalimide derivatives against cancer cell lines have been extensively studied. In vitro assays demonstrated that this compound showed notable cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and 4T1 (breast cancer) cells. For instance, compounds from the same series were found to reduce cell proliferation significantly, with some derivatives exhibiting selectivity towards cancer cells over normal fibroblast cells (3T3) .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Key observations include:
- Nitro Group : The presence of the nitro group is associated with increased potency against cancer cells.
- Carboethoxy Substituent : This group contributes to the lipophilicity of the molecule, enhancing membrane permeability and bioavailability.
- Hydroxyl Groups : The introduction of hydroxyl groups at strategic positions can enhance anti-inflammatory properties by modulating signaling pathways involved in inflammation .
Case Study 1: Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory potential of various phthalimide derivatives, including this compound. The compound exhibited an IC50 value of approximately 8.7 µg/mL in inhibiting NO production in LPS-stimulated RAW264.7 cells. Mechanistic studies indicated that this compound downregulated TLR4 signaling pathways, thereby reducing inflammatory responses .
Case Study 2: Anticancer Efficacy
In another investigation focusing on anticancer activity, this compound was tested against several cancer cell lines. The results indicated a substantial reduction in cell viability in HeLa and 4T1 cells, with a notable selectivity index when compared to normal fibroblast cells. This selectivity suggests potential therapeutic applications in treating specific cancers while minimizing toxicity to normal tissues .
Data Summary
| Compound | Cell Line Tested | IC50/Effective Concentration | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | ~10 µg/mL | Inhibition of proliferation |
| HepG2 | Moderate effect | Cytotoxicity via apoptosis | |
| 4T1 | ~8.7 µg/mL | Downregulation of iNOS and pro-inflammatory cytokines |
Eigenschaften
IUPAC Name |
ethyl 4-nitro-1,3-dioxoisoindole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O6/c1-2-19-11(16)12-9(14)6-4-3-5-7(13(17)18)8(6)10(12)15/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJJHSPYMWDZSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445139 |
Source


|
| Record name | 4-Nitro-N-carboethoxyphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190910-88-4 |
Source


|
| Record name | 4-Nitro-N-carboethoxyphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














